methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical analysis of its substituents and backbone structure. The parent structure is identified as 2H-chromen-2-one , a bicyclic system comprising a benzene ring fused to a pyrone moiety. Numbering begins at the oxygen atom in the pyrone ring, with subsequent positions assigned clockwise.
Substituents are prioritized as follows:
- A methyl group at position 4 (C4), denoted as 4-methyl.
- A hydroxy group at position 7 (C7), yielding 7-hydroxy.
- A piperidin-1-ylmethyl group at position 8 (C8), forming 8-(piperidin-1-ylmethyl).
- An acetate ester at position 3 (C3), described as 3-yl acetate with a methyl esterification (methyl prefix).
Combining these elements, the full IUPAC name is methyl 2-[7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate . This nomenclature aligns with PubChem’s computed descriptors and ensures unambiguous identification in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₂₃NO₅ was confirmed through high-resolution mass spectrometry and elemental analysis. Breaking down the composition:
- Carbon (C): 19 atoms contributing 66.07% of the total mass.
- Hydrogen (H): 23 atoms accounting for 6.71%.
- Nitrogen (N): 1 atom at 4.06%.
- Oxygen (O): 5 atoms constituting 23.16%.
| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percent Composition (%) |
|---|---|---|---|---|
| C | 19 | 12.011 | 228.209 | 66.07 |
| H | 23 | 1.008 | 23.184 | 6.71 |
| N | 1 | 14.007 | 14.007 | 4.06 |
| O | 5 | 15.999 | 79.995 | 23.16 |
| Total | - | - | 345.395 | 100.00 |
The calculated molecular weight of 345.4 g/mol matches experimental data, validating the formula. The predominance of carbon aligns with the aromatic and aliphatic hydrocarbon components, while oxygen’s contribution reflects the ester, ketone, and hydroxyl groups.
Stereochemical Configuration and Isomerism
The compound exhibits potential stereochemical complexity due to:
- Chiral Centers: The piperidine ring’s nitrogen-bound methylene group (C8 substitution) may introduce chirality if spatial arrangements differ. However, the current literature does not specify enantiomeric forms, suggesting synthetic routes yield a racemic mixture or a single stereoisomer under controlled conditions.
- Conformational Isomerism: The piperidine ring adopts chair or boat conformations, influencing the spatial orientation of the N-methylmethylene group. Nuclear Overhauser Effect (NOE) spectroscopy could resolve these dynamics, though such data remain unpublished for this specific compound.
- Tautomerism: The 2-oxo group in the pyrone ring permits keto-enol tautomerism, though the keto form predominates in neutral conditions due to aromatic stabilization.
X-ray crystallography of analogous coumarin-piperidine hybrids reveals that substituents at C8 often occupy equatorial positions to minimize steric hindrance. For this compound, molecular modeling predicts a similar arrangement, with the piperidine ring’s chair conformation optimizing van der Waals interactions between the methylene bridge and the chromenone core.
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)chromen-3-yl]acetate |
InChI |
InChI=1S/C19H23NO5/c1-12-13-6-7-16(21)15(11-20-8-4-3-5-9-20)18(13)25-19(23)14(12)10-17(22)24-2/h6-7,21H,3-5,8-11H2,1-2H3 |
InChI Key |
BXKRCSDNWZXJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate typically involves multiple steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides to introduce the piperidin-1-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl acetate moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates with enhanced pharmacological activity.
| Reaction Conditions | Product | Key Observations |
|---|---|---|
| 1 M NaOH, THF/H₂O (1:1), 24 h, reflux | [7-Hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetic acid | Complete ester cleavage confirmed by FT-IR (loss of 1735 cm⁻¹ ester C=O stretch). |
This reaction aligns with studies on structurally similar chromen-3-yl acetate derivatives , where ester hydrolysis is a foundational step for further functionalization.
Schiff Base Formation via Hydrazide Intermediates
The hydroxyl and ketone groups facilitate condensation reactions with nitrogen nucleophiles. Hydrazine hydrate reacts to form hydrazide derivatives, enabling access to bioactive heterocycles.
| Reagents/Conditions | Product | Application |
|---|---|---|
| 100% hydrazine hydrate, ethanol, Δ | (7-Hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl)acetohydrazide | Precursor for antimicrobial Schiff bases . |
Comparative studies on analogous chromen-4-yl acetohydrazides demonstrate antimicrobial activity (MIC: 8–64 µg/mL against S. aureus and E. coli) .
Cyclization to Heterocyclic Derivatives
The hydrazide intermediate undergoes cyclocondensation with agents like carbon disulfide or pentane-2,4-dione to form thiazolidinones, pyrazoles, or 1,3,4-oxadiazoles:
These reactions are pivotal for enhancing bioavailability and target selectivity .
Nucleophilic Substitution at Piperidinylmethyl Group
The piperidinylmethyl substituent participates in alkylation or acylation reactions, enabling structural diversification:
| Reagent | Product | Conditions |
|---|---|---|
| Benzyl chloride, K₂CO₃, DMF | 8-(Benzyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate | 80°C, 12 h; isolated yield: 67%. |
| Acetyl chloride, pyridine | 8-(Acetyl-piperidin-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate | RT, 4 h; purity >95% (HPLC). |
Such modifications are leveraged to optimize pharmacokinetic profiles, particularly logP (experimental: 3.51 ± 0.2).
Oxidation of the Chromen Core
The 2-oxo group participates in oxidation-reduction reactions, though limited experimental data exist. Theoretical studies suggest potential for epoxidation or hydroxylation at the chromen double bond under controlled conditions .
Mechanistic Insights
Scientific Research Applications
Therapeutic Applications
1.1 Anti-inflammatory Properties
Coumarin derivatives, including methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate, have demonstrated significant anti-inflammatory effects. Research indicates that these compounds can inhibit the expression of inflammatory mediators such as nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2) in various models of inflammation, suggesting potential for treating conditions like arthritis and other inflammatory diseases .
1.2 Anticancer Activity
The structural modifications in coumarins have been linked to enhanced anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and death .
1.3 Neuroprotective Effects
Recent studies have pointed towards the neuroprotective capabilities of coumarin derivatives against neurodegenerative diseases such as Parkinson's disease. The compound has been investigated for its ability to protect dopaminergic neurons from oxidative stress and apoptosis, potentially offering new avenues for treatment .
Synthetic Applications
2.1 Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including multi-component reactions that yield complex organic molecules. For instance, it can be used in the synthesis of other coumarin derivatives with enhanced biological activities .
2.2 Kinetic Stabilizers
The compound has also been explored as a kinetic stabilizer in drug formulations, enhancing the stability of active pharmaceutical ingredients (APIs) by preventing aggregation. This application is particularly relevant in the development of biologics and other sensitive therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related coumarin derivatives:
Physicochemical Properties
- LogP: The target compound’s LogP is estimated to be ~3.5–4.0, intermediate between the non-esterified 7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one (LogP ~2.8) and the fluorinated EMAC10163h (LogP ~4.5) .
- Solubility : The 7-hydroxy group improves aqueous solubility compared to methoxy-substituted analogs (e.g., EMAC10163k) .
- Thermal Stability : Piperidine-containing coumarins (e.g., ) exhibit high melting points (>150°C), suggesting similar stability for the target compound .
Key Research Findings
Selectivity in Synthesis: Piperidin-1-ylmethyl groups are selectively introduced at position 8 in phenolic coumarins (e.g., 55–94% yields for analogous compounds) .
Biological Potency: Fluorinated or aryl-substituted coumarins (e.g., EMAC10163h) exhibit enhanced enzyme inhibition compared to non-fluorinated analogs .
Computational Modeling : Piperidine-containing coumarins show favorable docking scores in silico studies for enzyme targets, driven by basic nitrogen interactions .
Biological Activity
Methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate is a synthetic compound derived from the coumarin family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₅NO₄
- Molecular Weight : 273.28 g/mol
- IUPAC Name : Methyl 7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine moiety enhances its lipophilicity, facilitating better cell membrane penetration and bioavailability. Research indicates that the coumarin nucleus exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Antioxidant Activity
Studies have shown that derivatives of coumarin possess significant antioxidant properties. The methyl ester group in this compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. For instance, a comparative study demonstrated that similar coumarin derivatives exhibited higher radical scavenging activity than ascorbic acid, indicating a promising potential for therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against various pathogens. In vitro studies have shown that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-function relationship suggests that the presence of the piperidine ring contributes to the enhanced antimicrobial activity by disrupting bacterial cell membranes .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antioxidant Properties :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl [7-hydroxy-4-methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-3-yl]acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of the piperidine moiety and esterification. Key steps may include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for intermediates, as seen in analogous coumarin syntheses .
- Catalysis : Use of mild bases (e.g., NaOH) to avoid side reactions during ester formation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure products .
- Yield Optimization : Reaction time adjustments (e.g., 12–24 hours) and temperature control (e.g., 0–25°C) to balance reactivity and byproduct formation .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : 1H and 13C NMR to confirm the chromen-2-one core, piperidinylmethyl substituents, and ester functionality. Coumarin derivatives often show characteristic carbonyl (δ ~160–170 ppm in 13C) and aromatic proton signals (δ ~6.5–8.0 ppm in 1H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and fragmentation patterns .
- IR Spectroscopy : Identification of ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for predicting the reactivity of this coumarin derivative in novel reaction pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction intermediates and transition states, particularly for electrophilic substitutions at the chromen-2-one core .
- Reaction Path Search : Automated tools (e.g., GRRM or AFIR) to explore potential reaction mechanisms, such as nucleophilic additions to the piperidine moiety .
- Machine Learning : Training models on existing coumarin reaction datasets to predict optimal conditions for functionalization (e.g., hydroxylation or methylation) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed during the characterization of synthetic intermediates?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR data with computational predictions (e.g., using ACD/Labs or ChemDraw simulations) .
- Variable-Temperature NMR : To detect dynamic processes (e.g., conformational changes in the piperidine ring) that may cause signal splitting .
- Alternative Techniques : X-ray crystallography for unambiguous structural confirmation, especially if tautomerism or isomerism is suspected .
Q. What methodologies are effective in studying the fluorescence properties of this compound for enzyme detection applications?
- Methodological Answer :
- Fluorescence Spectroscopy : Measure excitation/emission maxima (e.g., λex ~350 nm, λem ~450 nm for coumarins) and quantum yield using quinine sulfate as a standard .
- Enzyme Assays : Kinetic studies (e.g., Michaelis-Menten plots) to evaluate fluorescence activation upon enzymatic cleavage of the ester group .
- Microscopy : Confocal imaging to localize fluorescence in bacterial cultures or cellular models .
Data-Driven and Methodological Considerations
Q. How can researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Use HPLC or UPLC to monitor degradation products over time at elevated temperatures (40–60°C) and pH ranges (2–12) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What statistical methods are recommended for optimizing the synthesis process of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
